8-ethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Overview
Description
8-ethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This particular compound features a cyclopenta[c]quinoline core, which is a fused ring system that includes a quinoline moiety and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline typically involves multi-step organic reactions. One common method is the Povarov reaction, which is a four-component reaction involving an aniline, an aldehyde, an alkene, and an acid catalyst. The reaction proceeds through the formation of an imine intermediate, followed by a cyclization step to form the quinoline core.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to introduce the nitrophenyl group efficiently.
Chemical Reactions Analysis
Types of Reactions
8-ethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst
Substitution: Various electrophiles, such as halogens or alkyl groups, under acidic or basic conditions
Major Products
Oxidation: Quinoline N-oxides
Reduction: Amino derivatives
Substitution: Halogenated or alkylated quinoline derivatives
Scientific Research Applications
8-ethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials, such as dyes and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-ethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes involved in critical biological pathways, such as topoisomerases, which are essential for DNA replication and repair. The presence of the nitrophenyl group enhances its ability to form reactive intermediates, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single quinoline ring, known for its antimalarial properties.
8-hydroxyquinoline: Contains a hydroxyl group at the 8-position, widely used as a chelating agent and in medicinal chemistry.
4-nitroquinoline: Similar to the target compound but lacks the cyclopentane ring, used in research for its mutagenic properties.
Uniqueness
8-ethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is unique due to its fused ring system, which provides additional stability and rigidity compared to simpler quinoline derivatives
Properties
IUPAC Name |
8-ethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-13-6-11-19-18(12-13)16-4-3-5-17(16)20(21-19)14-7-9-15(10-8-14)22(23)24/h3-4,6-12,16-17,20-21H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAHZKCBEFNCBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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